molecular formula C17H26ClNO B4838230 1-[4-(4-chloro-2-methylphenoxy)butyl]azepane

1-[4-(4-chloro-2-methylphenoxy)butyl]azepane

Cat. No.: B4838230
M. Wt: 295.8 g/mol
InChI Key: DOXUTRWGBLLWIK-UHFFFAOYSA-N
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Description

1-[4-(4-chloro-2-methylphenoxy)butyl]azepane, also known as VUF-6002, is a chemical compound that belongs to the family of azepanes. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In

Scientific Research Applications

1-[4-(4-chloro-2-methylphenoxy)butyl]azepane has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been used as a tool compound to study the function of certain receptors, such as the 5-HT2C receptor. In neuroscience, it has been studied for its potential role in modulating the activity of certain brain regions and neurotransmitter systems.

Mechanism of Action

The exact mechanism of action of 1-[4-(4-chloro-2-methylphenoxy)butyl]azepane is not fully understood. However, it is known to interact with certain receptors in the brain, including the 5-HT2C receptor and the dopamine D2 receptor. It may also modulate the activity of certain neurotransmitter systems, such as the serotonin and dopamine systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine in certain brain regions, such as the nucleus accumbens. It has also been shown to decrease food intake and body weight in animal models. Additionally, it has been found to have anxiolytic and antidepressant-like effects in certain behavioral tests.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(4-chloro-2-methylphenoxy)butyl]azepane in lab experiments is its high potency and selectivity for certain receptors. This makes it a useful tool compound for studying the function of these receptors. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-[4-(4-chloro-2-methylphenoxy)butyl]azepane. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential as a tool compound for studying the function of certain receptors and neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.

Properties

IUPAC Name

1-[4-(4-chloro-2-methylphenoxy)butyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c1-15-14-16(18)8-9-17(15)20-13-7-6-12-19-10-4-2-3-5-11-19/h8-9,14H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXUTRWGBLLWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCCN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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